ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate
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Overview
Description
Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by its unique structure, which includes a chromenyl core, an ester group, and a phenyl ring substituted with a propan-2-yloxy group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
It’s known that the compound can react with S-methylisothiosemicarbazide hydroiodide at the ethoxalyl group, forming various products depending on the reaction conditions . The resulting changes at the molecular level and their implications for cellular function are subjects of ongoing research.
Biochemical Pathways
It’s known to undergo reactions that result in the formation of various products, including 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones
Result of Action
The compound’s reactions with S-methylisothiosemicarbazide hydroiodide result in the formation of various products , which may have different effects on cellular function
Action Environment
The action, efficacy, and stability of Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate can be influenced by various environmental factors. For instance, the reaction of the compound with S-methylisothiosemicarbazide hydroiodide yields different products depending on the solvent used
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromenyl core. This intermediate is then reacted with 4-(propan-2-yloxy)benzaldehyde under acidic conditions to introduce the phenyl ring with the propan-2-yloxy group. The final step involves esterification with ethyl bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-[4-(propan-2-yloxy)phenyl]propanoate: This compound has a similar structure but lacks the chromenyl core, which may result in different biological activities.
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate: This compound contains an oxirane ring instead of the chromenyl core, leading to different reactivity and applications.
The uniqueness of this compound lies in its chromenyl core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSUELVXKUIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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